molecular formula C12H14BrNO B3010866 1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one CAS No. 178261-64-8

1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one

Cat. No. B3010866
CAS RN: 178261-64-8
M. Wt: 268.154
InChI Key: HATXBOWGZXQCMO-CMDGGOBGSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the formation of N-N-(1,2-Phenylene)bis(1-(4-bromophenyl)methanimine) was confirmed by comparable FTIR, UV-VIS, 1 HNMR, 13 CNMR spectra . The geometry was optimized using DFT with B3LYP/cc-pVDZ basis set .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the geometry of N-N-(1,2-Phenylene)bis(1-(4-bromophenyl)methanimine) was optimized using DFT with B3LYP/cc-pVDZ basis set . The energy gap of the compound was found to be 2.07 eV .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the formation of N-N-(1,2-Phenylene)bis(1-(4-bromophenyl)methanimine) was confirmed by comparable FTIR, UV-VIS, 1 HNMR, 13 CNMR spectra .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the energy gap of N-N-(1,2-Phenylene)bis(1-(4-bromophenyl)methanimine) was found to be 2.07 eV . The properties of such compounds are shown to depend on the crystal packing and topology of the hydrogen and halogen bonds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Nonlinear Optical Materials : The compound has been synthesized for exploring its potential as a nonlinear optical material, with detailed studies on its spectroscopic properties (Asiri et al., 2016).
  • Investigation in Organic Synthesis : It serves as a building block in organic synthesis, with applications in forming various chemical structures, including aza-heterocycles and carbocycles (Westerlund et al., 2001).
  • Study of Isomerism : The Z/E isomerism of related compounds has been examined, providing insights into their crystal structures and intermolecular interactions (Tammisetti et al., 2018).

Spectroscopic Applications

  • Spectroscopic and Photophysical Properties : The compound and its derivatives have been investigated for their spectroscopic and photophysical properties, including fluorescence and emission characteristics (Misawa et al., 2019).
  • Exploring Optical Properties : Studies on the optical properties and physicochemical investigations of the compound and its derivatives have been conducted, highlighting its potential in photonics and optoelectronics (Khan et al., 2016).

Theoretical and Experimental Studies

  • Molecular Docking Studies : Theoretical and experimental structural studies have been carried out on the molecule, including molecular docking, which provides insights into its binding affinities and potential uses in various chemical processes (Ramesh et al., 2020).
  • Ab Initio Calculations : Research has been conducted using ab initio calculations to understand the molecular structure and chemical properties of the compound, aiding in the design of novel chemical entities (Wójcik et al., 2004).

Mechanism of Action

The mechanism of action of “1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one” is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with similar compounds are not explicitly mentioned in the available resources .

Future Directions

The future directions for the research on “1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(dimethylamino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-9(14(2)3)8-12(15)10-4-6-11(13)7-5-10/h4-8H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATXBOWGZXQCMO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)Br)/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one

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